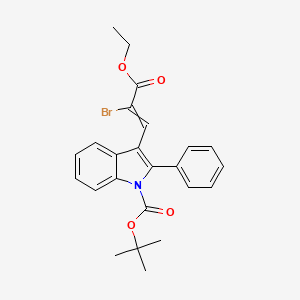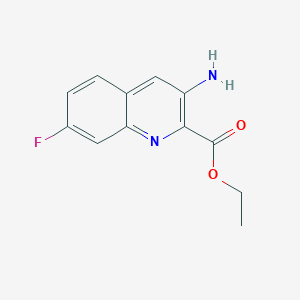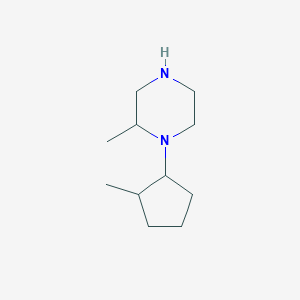
2-Methyl-1-(2-methylcyclopentyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-methylcyclopentyl)piperazine is a piperazine derivative with the molecular formula C11H22N2 Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylcyclopentyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Methyl-1-(2-methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
科学研究应用
2-Methyl-1-(2-methylcyclopentyl)piperazine has several scientific research applications, including:
作用机制
The mechanism of action of 2-Methyl-1-(2-methylcyclopentyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-Methyl-1-(2-methylcyclopentyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(2-Methylcyclopentyl)piperazine: This compound has a similar structure but lacks the additional methyl group on the piperazine ring.
2-Methylpiperazine: This compound has a similar structure but lacks the cyclopentyl group.
1-(2-Cyclopentyl)piperazine: This compound has a similar structure but lacks the additional methyl group on the cyclopentyl ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds .
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
2-methyl-1-(2-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-4-3-5-11(9)13-7-6-12-8-10(13)2/h9-12H,3-8H2,1-2H3 |
InChI 键 |
YAUKDTCFJAFVOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1N2CCNCC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



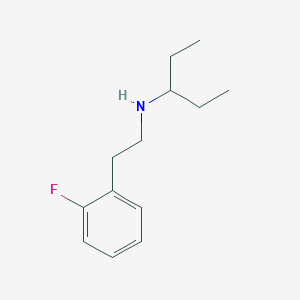
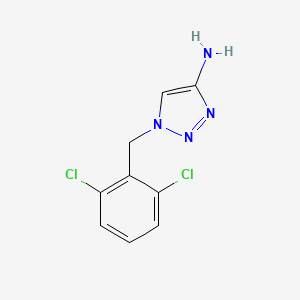


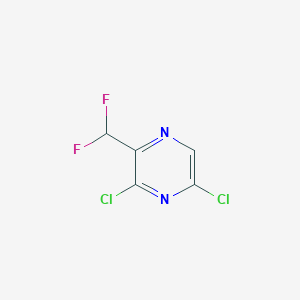
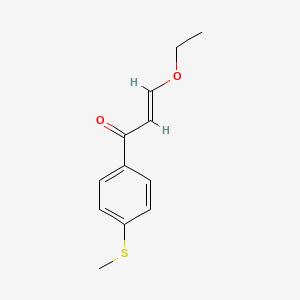
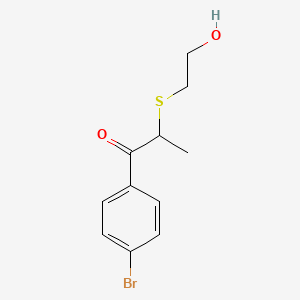
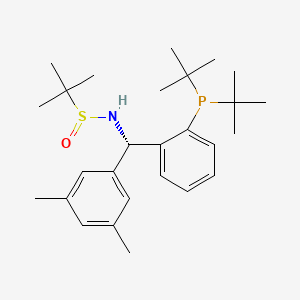
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
